molecular formula C24H18N2O6 B3824692 Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Cat. No.: B3824692
M. Wt: 430.4 g/mol
InChI Key: CYHVPVVHXUSRMV-UHFFFAOYSA-N
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Description

Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structural features, which include a benzoate ester, an acetamidophenoxy group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves a multi-step process. One common method starts with the reaction of N-(4-hydroxyphenyl)acetamide with ethyl chloroacetate to form ethyl 2-(4-acetamidophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield N-[4-(2-hydrazineyl-2-oxoethoxy)phenyl]acetamide. The final step involves the cyclization of this intermediate with phthalic anhydride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is unique due to its combination of structural features, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.

Properties

IUPAC Name

methyl 4-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-14(27)25-16-5-9-18(10-6-16)32-19-11-12-20-21(13-19)23(29)26(22(20)28)17-7-3-15(4-8-17)24(30)31-2/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHVPVVHXUSRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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